2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
Description
This compound is a pyrazole-acetamide derivative featuring a 1,2,4-oxadiazole moiety at position 4 of the pyrazole core. The structure includes a 3-phenyl-substituted oxadiazole, a methylamino group at position 3, and a 2-ethoxyphenyl acetamide side chain. Such structural complexity is designed to enhance binding affinity and selectivity in biological systems, particularly in anticancer or anti-inflammatory applications. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, which may contribute to improved pharmacokinetic properties compared to simpler heterocycles .
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c1-3-31-16-12-8-7-11-15(16)25-17(30)13-29-19(23)18(21(24-2)27-29)22-26-20(28-32-22)14-9-5-4-6-10-14/h4-12H,3,13,23H2,1-2H3,(H,24,27)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJAHQKVLFECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves a multi-step process:
Formation of the pyrazole ring: : This can be achieved via the condensation of hydrazine derivatives with diketones.
Oxadiazole synthesis: : Utilizes the cyclization of acyl hydrazides with orthoesters.
Coupling reactions: : The incorporation of amino and methylamino groups into the pyrazole ring.
Final acetamide formation: : Achieved by reacting 2-ethoxyphenylamine with the pyrazole-oxadiazole intermediate under acylation conditions.
Industrial Production Methods
In an industrial setting, these reactions might be optimized for scale by employing automated batch reactors, ensuring precise control over reaction conditions such as temperature, pH, and reaction time to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can engage in several types of chemical reactions:
Oxidation and reduction: : The amino and methylamino groups can undergo redox reactions, altering their oxidation states.
Substitution reactions: : Both electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Condensation reactions: : Form new carbon-nitrogen bonds, expanding its molecular complexity.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines.
Electrophiles: : Acyl chlorides, alkyl halides.
Major Products
The reactions typically yield derivatives with modified functional groups, influencing the biological activity and chemical properties of the compound.
Scientific Research Applications
This compound's multifaceted structure lends itself to diverse scientific research applications, including:
Chemistry: : As a precursor for synthesizing other complex molecules or polymers.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of advanced materials or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide exerts its effects typically involves:
Molecular Targets: : Enzymes or receptors where it might bind, influencing biochemical pathways.
Pathways Involved: : Signal transduction pathways, often leading to altered gene expression or enzymatic activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
Oxadiazole vs. Cyano or Thiazole Moieties: The target compound’s 3-phenyl-1,2,4-oxadiazole group (electron-deficient heterocycle) contrasts with the 3-cyano group in and the thiazole linker in . Oxadiazoles enhance metabolic stability compared to cyano groups, which are prone to hydrolysis . The 2-ethoxyphenyl acetamide side chain in the target compound may improve solubility over the 2-chlorobenzyl group in or the chlorophenyl group in .
Substituent Effects on Activity: Methylamino at position 3 (target) vs. methylsulfanyl in : Methylamino may facilitate hydrogen bonding with biological targets, while methylsulfanyl could enhance lipophilicity but reduce metabolic stability . The absence of a nitro or morpholine group (as in and ) suggests the target compound may prioritize kinase inhibition over anti-exudative or antiproliferative pathways.
Key Findings:
This contrasts with the trityl-protection strategies in or zeolite-catalyzed reactions in .
Activity Gaps: While and report antiproliferative and anti-exudative activities, respectively, the target compound’s biological data are absent in the evidence.
Critical Analysis of Contradictions and Limitations
- Contradictions : Evidence emphasizes antiproliferative activity for ethoxyphenyl derivatives, while highlights anti-exudative effects for triazole-acetamides. The target compound’s ethoxyphenyl group may align more with , but its oxadiazole moiety could shift its mechanism toward kinase inhibition .
- Limitations: No direct pharmacological data for the target compound are provided in the evidence, requiring extrapolation from structural analogs.
Biological Activity
The compound 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Pyrazole derivatives are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets. The synthetic route often includes the formation of the pyrazole ring followed by functionalization to introduce the oxadiazole and ethoxyphenyl groups.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have been shown to inhibit the growth of breast cancer cell lines (e.g., MCF7) with IC50 values in the low micromolar range. In particular, one study reported that a related pyrazole derivative demonstrated potent antiproliferative activity against MCF7 cells with an IC50 of 0.08 µM .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer. Pyrazole derivatives have been explored for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to the target molecule have shown antibacterial and antifungal activities against various pathogens. For example, certain pyrazole-based compounds were effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table of Biological Activities
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of MCF7 cell proliferation | 0.08 µM |
| Anti-inflammatory | COX inhibition leading to reduced inflammation | Not specified |
| Antimicrobial | Effective against Gram-positive bacteria | MIC 3.125 µg/mL |
| Antifungal activity against various fungal strains | MIC values variable |
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against MCF7 cells. The introduction of specific substituents was found to improve selectivity and potency .
- Case Study on Anti-inflammatory Properties : Another research effort highlighted the anti-inflammatory potential of substituted pyrazoles in animal models of arthritis. These compounds showed a marked reduction in swelling and pain indicators compared to control groups .
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of benzimidazole-pyrazole hybrids revealed promising results against both bacterial and fungal strains, suggesting that structural modifications could yield potent antimicrobial agents .
Q & A
Q. What are the standard synthetic protocols for this compound, and what catalytic systems optimize its formation?
The compound is synthesized via a multi-step process involving cyclization and coupling reactions. A common method involves refluxing precursor oxazolones (e.g., substituted phenyl-oxazol-5(4H)-one) with acetamide derivatives (e.g., 2-[(4-amino-triazol-5-yl)sulfanyl]-N-hydroxyacetamide) at 150°C for 5 hours using pyridine and Zeolite Y-H as catalysts . Post-reaction purification includes recrystallization from ethanol. For analogous acetamide derivatives, potassium carbonate in DMF is used to facilitate nucleophilic substitutions .
Q. How is structural integrity validated post-synthesis?
Characterization employs 1H/13C NMR to confirm proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., amide C=O at ~1650 cm⁻¹), and mass spectrometry for molecular weight verification. X-ray crystallography may resolve complex stereochemistry in related pyrazole-oxadiazole hybrids .
Q. What in vitro models are suitable for initial biological screening?
- Anti-proliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 μM, with IC₅₀ calculations .
- Anti-exudative activity (AEA) : Employ carrageenan-induced paw edema models in rodents, comparing inhibition rates (%) against controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test zeolites (e.g., Y-H vs. H-beta) to enhance regioselectivity in heterocycle formation .
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions in nucleophilic substitutions .
- Computational design : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy-efficient pathways .
Q. What strategies enhance target specificity in structure-activity relationship (SAR) studies?
- Substituent variation : Systematically modify the phenyl group on the oxadiazole ring (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) and assess activity shifts. For example, 4-methoxyphenyl derivatives showed 2.3-fold higher anti-proliferative activity than unsubstituted analogs .
- Bioisosteric replacement : Replace the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability changes .
Q. How to resolve contradictions in pharmacological data across experimental models?
- Model relevance : Compare results in immortalized cell lines (e.g., HepG2) versus primary cells or 3D tumor spheroids to assess translational validity .
- Dose-response calibration : Re-evaluate IC₅₀ values using standardized protocols (e.g., ATP-based viability assays vs. resazurin) to minimize assay-dependent variability .
Q. What computational methods predict biological targets and mechanisms?
- Molecular docking : Screen against kinase libraries (e.g., PDB entries for EGFR or VEGFR-2) using AutoDock Vina. A related pyrazole-acetamide showed a docking score of -9.2 kcal/mol against EGFR .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at the oxadiazole ring) to prioritize synthetic targets .
Q. How to assess metabolic stability and pharmacokinetic (PK) properties?
- In vitro microsomal assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH for 60 minutes; quantify parent compound via LC-MS to calculate half-life (t½) .
- In vivo PK studies : Administer 10 mg/kg intravenously in mice, with plasma sampling over 24 hours to determine AUC and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
